

A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)

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Compound of Interest

Compound Name: *Foy 251*

Cat. No.: *B021791*

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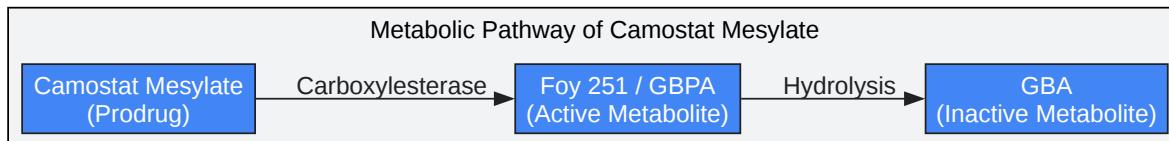
Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug camostat mesylate.[1][2] It functions as a broad-spectrum serine protease inhibitor, which has garnered significant interest for its therapeutic potential, particularly in inhibiting viral entry.[3] This document provides a detailed overview of its mechanism of action, focusing on the covalent inhibition of key target enzymes like Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics, relevant experimental protocols, and the application of this mechanism in antiviral strategies.

Introduction to Foy 251 (GBPA) and its Metabolism

Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases in the plasma and tissues into its pharmacologically active form, **Foy 251** (GBPA).[2][8][6] **Foy 251** is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6] Due to this rapid conversion, **Foy 251** is considered the primary driver of the therapeutic effects observed *in vivo*.[6][9]



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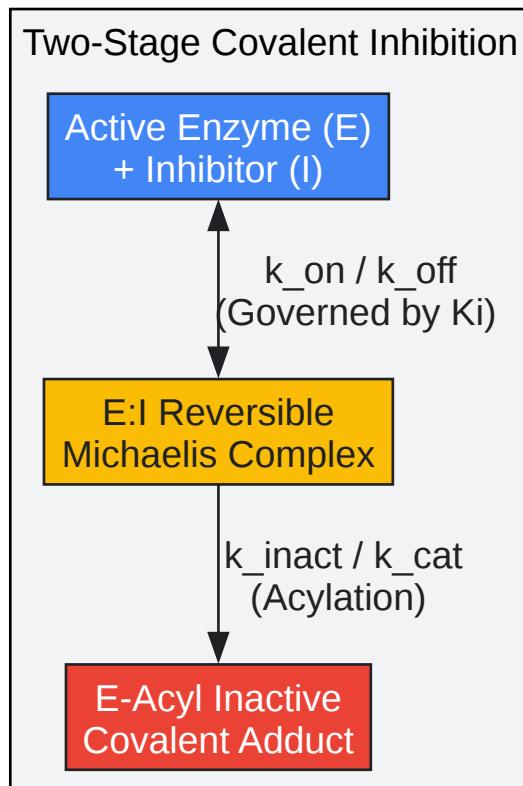
Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive forms.

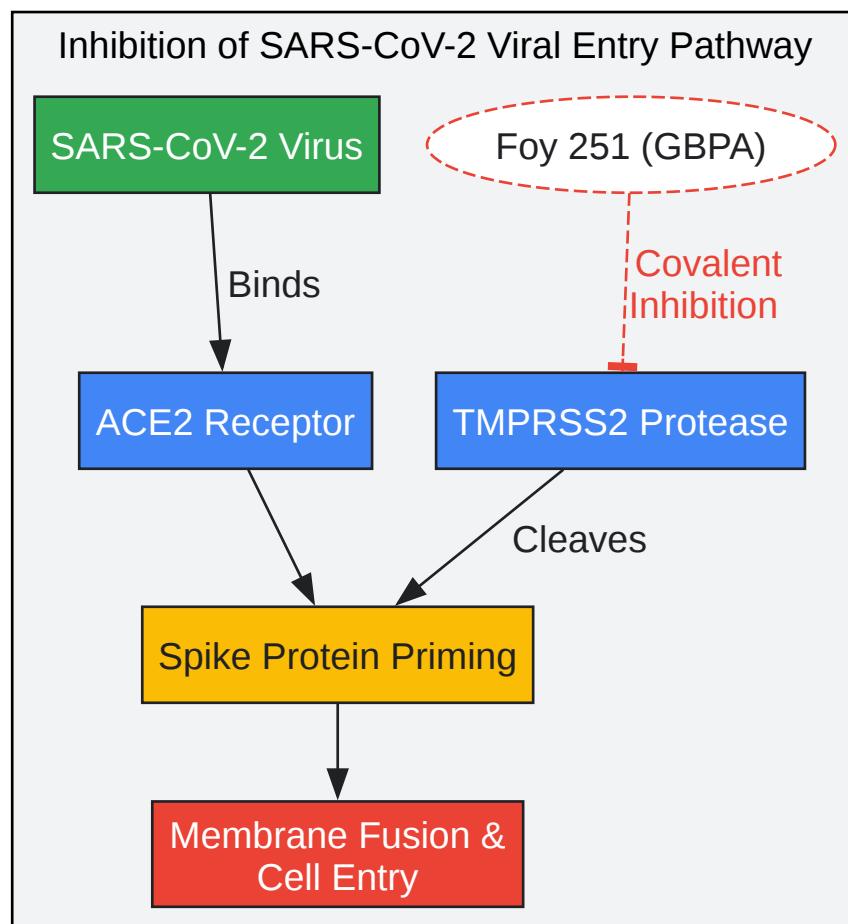
The Covalent Inhibition Mechanism

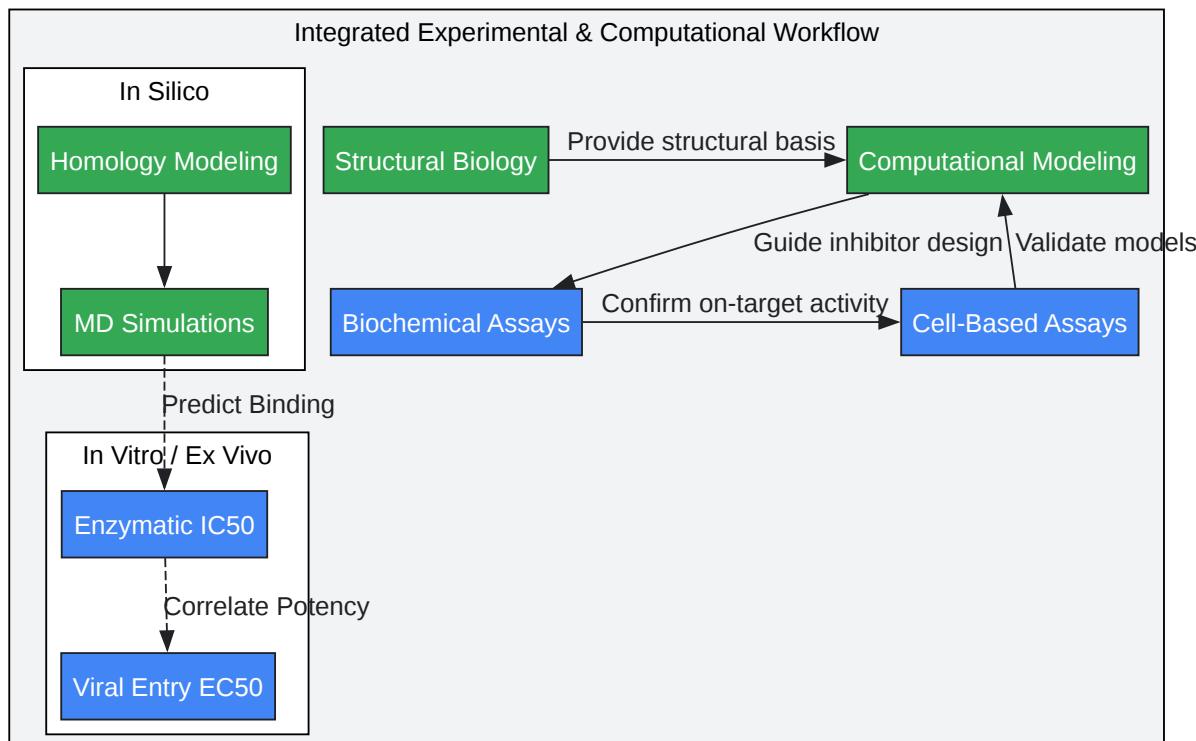
Foy 251 inhibits serine proteases through a well-defined covalent mechanism. This process targets the highly conserved catalytic triad (Serine-Histidine-Aspartate) found in the active site of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, **Foy 251** reversibly binds to the active site of the target serine protease, such as TMPRSS2.[6] The guanidinium group of the inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant K_i .[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4][5] This step involves the hydrolysis of **Foy 251** and creates a long-lived covalent bond between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]







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